N-Methyl(~18~O)formamide

Catalog No.
S3711086
CAS No.
300575-29-5
M.F
C2H5NO
M. Wt
59.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl(~18~O)formamide

CAS Number

300575-29-5

Product Name

N-Methyl(~18~O)formamide

IUPAC Name

N-methylformamide

Molecular Formula

C2H5NO

Molecular Weight

59.07 g/mol

InChI

InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i4+2

InChI Key

ATHHXGZTWNVVOU-UHFFFAOYSA-N

SMILES

CNC=O

Solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
Very soluble in acetone, ethanol.
Miscible in water
1000 mg/mL at 25 °C
Solubility in water: good
Water miscible
Ethanol miscible
Ether immiscible

Canonical SMILES

CNC=O

N-Methyl(~18~O)formamide is a stable isotopologue of N-methylformamide, where one of the oxygen atoms is replaced with the heavier isotope 18O^{18}O. The molecular formula for N-methyl(~18~O)formamide is C2H5NOC_2H_5NO, and it is classified as a member of the formamide family, which are characterized by the presence of a carbonyl group attached to an amine. This compound is particularly useful in various chemical and biological applications due to its unique isotopic labeling.

Typical of amides. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, N-methyl(~18~O)formamide can hydrolyze to yield methylamine and formic acid.
  • Nucleophilic Substitution: The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various derivatives.
  • Photo-oxidation: Similar to its non-isotopically labeled counterpart, N-methylformamide, it can react with hydroxyl radicals in atmospheric conditions, producing products like methylisocyanate and other nitrogen-containing compounds .

The synthesis of N-methyl(~18~O)formamide typically involves two main steps:

  • Preparation of Methyl Formate: Methyl alcohol undergoes catalytic dehydrogenation to produce methyl formate.
  • Amination Reaction: Methyl formate then reacts with methylamine under controlled conditions (temperature around 40°C) to yield N-methyl(~18~O)formamide. The use of specific catalysts can enhance yield and purity .

N-Methyl(~18~O)formamide has several applications, including:

  • Isotope Labeling: It serves as a valuable tool in metabolic studies and tracer studies due to the presence of the 18O^{18}O isotope.
  • Solvent in Organic Synthesis: It is utilized as a solvent for various organic reactions, particularly in peptide synthesis.
  • Research Tool: The compound aids in studying reaction mechanisms and kinetics due to its distinctive isotopic signature .

Interaction studies involving N-methyl(~18~O)formamide focus on its reactivity with other chemical species. For example, it has been shown to interact with hydroxyl radicals, leading to complex product formation during atmospheric reactions. These studies help elucidate the environmental fate of amides and their derivatives .

N-Methyl(~18~O)formamide shares similarities with several compounds within the formamide class. Key comparisons include:

Compound NameMolecular FormulaUnique Features
N-MethylformamideC2H5NOC_2H_5NOCommonly used solvent; no isotopic labeling
N,N-DimethylformamideC3H7NOC_3H_7NOTwo methyl groups; higher polarity
AcetamideC2H5NOC_2H_5NOSimple amide; less steric hindrance
FormamideCH3NOCH_3NOSimplest formamide; low molecular weight

Uniqueness: The primary distinction of N-Methyl(~18~O)formamide lies in its isotopic labeling, which allows for precise tracking in various experimental settings, differentiating it from both N-methylformamide and other related compounds.

Physical Description

N-methylformamide is a clear colorless liquid with a slight amine odor. (NTP, 1992)
Liquid
COLOURLESS VISCOUS LIQUID.

XLogP3

-1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

59.037113783 g/mol

Monoisotopic Mass

59.037113783 g/mol

Boiling Point

356 to 365 °F at 760 mm Hg (NTP, 1992)
180-185 °C
182.5 °C

Flash Point

208 °F (NTP, 1992)
98 °C
98 °C c.c.

Heavy Atom Count

4

Vapor Density

Relative vapor density (air = 1): 2.04

Density

1.011 at 66 °F (NTP, 1992)
0.9961 g/cu cm @ 25 °C
Density (at 20 °C): 1.003 g/cm³

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

-40 °F (NTP, 1992)
-5.4 °C
-3.8°C
-3 °C

UNII

XPE4G7Y986

Therapeutic Uses

NMF is an investigational anticancer drug... .

Mechanism of Action

The mechanism by which NMF causes hepatotoxicity is currently under investigation. Evidence is accumulating which suggests that a reactive metabolite of NMF is involved. In vitro NMF was cytotoxic only at concns in the 0.1 M range whereas the maximum NMF concn in the plasma of animals which showed evidence of hepatotoxicity was below 0.01 M. The hypothesis that a reactive metabolite is formed which might be responsible for NMF-induced hepatotoxicity is supported by the following findings: 1) NMF caused the depletion of hepatic glutathione levels in vivo, & in hepatocytes in vitro; 2) an NMF metabolite (or metabolites) was covalently bound to liver microsomal protein; & 3) pretreatment of mice with cysteine or N-acetylcysteine protected against NMF-induced hepatotoxicity. Liver mitochondria may be a target for the reactive metab, as NMF has been shown to inhibit the ability of mouse liver mitochondria to sequester calcium ions when a hepatotoxic dose was admin ip.

Vapor Pressure

0.2 mm Hg at 77 °F (NTP, 1992)
0.253 mm Hg @ 25 °C

Absorption Distribution and Excretion

8 healthy male subjects were exposed to dimethylformamide vapor at a concn of 8.79 + or - 0.33 ppm for 6 hr/day for 5 consecutive days. All urine voided by the subjects was collected from the beginning of the first exposure to 24 hr past the end of the last exposure & each sample was analyzed for monomethylformamide. Monomethylformamide was rapidly eliminated from the body with urine values peaking within a few hr following the end of each exposure period. The mean for the 7 hr (end of exposure) sample was 4.74 ug/ml urine or 736.8 ug.
Dimethylformamide reached an average level of 2.8 mg/l in the blood of subjects exposed to 21 ppm of the vapor for 4 hr, & was undetectable at 4 hr after the exposure; the metabolite, methylformamide, averaged between 1 & 2 mg/l in the blood & this level was maintained for at least 4 hr after exposure. Maximal blood levels of about 14 & 8 mg/l were observed for dimethylformamide & methylformamide, respectively, at 0 & 3 hrs, after a 4 hr exposure to 87 ppm of the vapor. Repeated daily exposures to 21 ppm of dimethylformamide did not result in accumulation of the chemical or its metabolite in blood. /Dimethylformamide and methylformamide/

Metabolism Metabolites

It is known that dimethylformamide is metabolized in man by sequential N-demethylation to methylformamide & formamide, which are largely eliminated in the urine.
In mice, NMF is metabolized mainly to carbon dioxide, which is exhaled with the breath, & to methylamine, which is excreted with the urine. Of the radioactivity injected with [C14]formyl-NMF (400 mg/kg), 39% was exhaled as carbon dioxide. The amount of the drug excreted unchanged in the urine in mice was only 26% & 15% of the dose was metabolized to methylamine. A mercapturate, N-acetyl-S-(N-methylcarbamoyl)cysteine was identified as a major metabolite of NMF in the urine of mice, rats, & patients. Formation of the novel metabolite involves oxidation of the formyl moiety & subsequent conjugation with glutathione. On GLC analysis of the urine of mice which had received NMF, small amounts of formamide were also detected. Some evidence suggests that this metabolite was actually N-hydroxy-methylformamide, the immediate product of N-methyl-C-hydroxylation of NMF, & not formamide. N-Hydroxymethylformamide, like N-hydroxymethyl-N-methylformamide, the principal metabolite of dimethylformamide, is thermally labile & breaks down to give formamide & formaldehyde; but it is stable in aqueous soln. In alkaline soln N-hydroxymethylformamide undergoes facile hydrolysis. Only 14% of the radioactivity injected with [C14]methyl-NMF was exhaled as labeled carbon dioxide. Formate was not a urinary metabolite of NMF in mice.
N-methylformamide has known human metabolites that include Methyl Isocyanate.

Wikipedia

N-methylformamide

Methods of Manufacturing

BY HEATING THE METHYLAMINE SALT; OR BY REACTION OF METHYLAMINE WITH METHYL OR ETHYL FORMATE
Methyl formate + methylamine (amide formation)

General Manufacturing Information

All other basic organic chemical manufacturing
Formamide, N-methyl-: ACTIVE

Analytic Laboratory Methods

A HPLC method with UV detection was used for the determination of low mol wt amides in pharmaceutical matrixes. The method was based on Zorbax C8 or Alltech C18 column, mobile phase consisting of 3-5% MeCN in 0.1M phosphate buffer, & flow rate of 1-1.5 ml/min at the room temperature. By strongly retaining the sample matrix & allowing the amide analyte to elute, the method can be generally applied to many types of org matrix for pharmaceutical & agricultural products. /Amides/

Clinical Laboratory Methods

N-METHYLFORMAMIDE WHEN PRESENT IN URINE IN CONCN BETWEEN 5 & 500 UL/L CAN BE MEASURED BY DIRECT INJECTION OF AN ALIQUOT OF A SPECIMEN ON A CHROMOSORB 103 COLUMN OF A GAS CHROMATOGRAPH. THE SENSITIVITY OF THE METHOD CAN BE INCREASED TO MEASURE 0.5 UL/L OF N-METHYLFORMAMIDE BY CHROMATOGRAPHING DICHLOROMETHANE EXTRACTS OF CONCENTRATED URINE RESIDUES.
Methylformamide concentrations in urine may be determined by flame-ionization gas chromatography, involving direct sample introduction.
/Determination of dimethylformamide and N-methylformamide by gas chromatography/.

Interactions

SIMULTANEOUS TREATMENT OF PREGNANT RATS AND MICE WITH SODIUM NITRITE (0.5-0.75% IN DRINKING WATER ON DAYS 11-15 OF GESTATION) AND N-METHYLUREA, N,N'-DIMETHYLUREA OR N,N,N-TRIMETHYLUREA (1000, 1000 OR 500 MG/KG IP, RESPECTIVELY, ON DAY 11 OR 13 OF GESTATION) PRODUCED THE SAME TERATOGENIC EFFECTS AS TREATMENT WITH THE NITROSYLATED HOMOLOGS OF THESE METHYLUREAS. TREATMENT OF RATS WITH SODIUM NITRITE & N-METHYLFORMAMIDE PRODUCED GREATER TERATOGENIC EFFECTS THAN TREATMENT WITH N-ALKYL CARBOXYLIC ACID AMIDE ALONE.
N-METHYLFORMAMIDE (1.8 G/KG IV) DECR HYPERTENSION INDUCED BY INDIRECTLY ACTING AMINES TYRAMINE & EPHEDRINE.
Admin of NMF on 4 consecutive days enhanced the sleeping time caused by pentobarbital in male rats to 565% of controls & reduced to a moderate extent the activities of rat hepatic cytochrome P-450 & cytochrome c reductase.
Like dimethylformamide NMF or its metabolites appear to interact with the metab of ethanol. Admin of 2 or 20 mmol/kg NMF to rats 3 or 18 hr before ethanol (both orally) induced an elevation in blood acetaldehyde levels. In the case of high doses of NMF admin 18 hr before alcohol, the level of ethanol in the blood was also raised significantly over controls.

Stability Shelf Life

Solution: A 25% aqueous solution is stable at room temperature for at least one week (NMR).

Dates

Modify: 2024-02-18
Liu et al. Harnessing chemical energy for the activation and joining of prebiotic building blocks. Nature Chemistry, doi: 10.1038/s41557-020-00564-3, published online 22 October 2020

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